molecular formula C19H17N5O3S B2816663 N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 946225-06-5

N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2816663
CAS No.: 946225-06-5
M. Wt: 395.44
InChI Key: UUAGDSPRRKTWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a critical pharmacological tool in biomedical research, particularly in the fields of neurobiology and oncology. Its primary mechanism of action involves the competitive inhibition of DYRK1A's ATP-binding pocket, thereby modulating the phosphorylation of key downstream substrates involved in cell proliferation, differentiation, and survival. Research indicates that this inhibitor is valuable for probing the pathophysiological role of DYRK1A in the development and progression of neurodegenerative conditions, such as Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is implicated. Furthermore, its application extends to cancer research, as DYRK1A activity influences tumor cell cycle dynamics and apoptosis. A study published in Nature Communications (2023) utilized this specific compound to investigate DYRK1A inhibition as a therapeutic strategy, highlighting its research utility (https://www.nature.com/articles/s41467-023-43444-3). This product is intended for research purposes only, including in vitro assays and cell-based studies, to further elucidate disease mechanisms and identify potential therapeutic targets.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-12-16(13-6-3-2-4-7-13)17-21-18(22-19(26)24(17)23-12)28-11-15(25)20-10-14-8-5-9-27-14/h2-9H,10-11H2,1H3,(H,20,25)(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAGDSPRRKTWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C(NC2=O)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a furan ring and a thioacetamide moiety linked to a pyrazolo[1,5-a][1,3,5]triazin scaffold. The molecular formula is C20H21N5O2SC_{20}H_{21}N_5O_2S with a molecular weight of approximately 399.5 g/mol.

PropertyValue
Molecular FormulaC20H21N5O2S
Molecular Weight399.5 g/mol
CAS Number946247-60-5

Anticancer Properties

Research indicates that compounds within the pyrazolo[1,5-a][1,3,5]triazin class exhibit significant anticancer activity. For instance, derivatives have shown promising results against various cancer cell lines:

  • MCF7 (Breast Cancer) : Compounds demonstrated IC50 values ranging from 0.39 to 0.46 μM, indicating potent cytotoxicity against these cells .
  • NCI-H460 (Lung Cancer) : Similar derivatives showed IC50 values of approximately 0.03 μM .

The mechanism of action appears to involve the inhibition of key cellular pathways associated with cancer cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer effects, the compound may possess antimicrobial properties due to the presence of the furan moiety. Compounds with similar structures have been reported to exhibit activity against various bacterial strains .

Case Studies and Research Findings

A number of studies have explored the biological activities of pyrazolo[1,5-a][1,3,5]triazin derivatives:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on different cancer cell lines.
    • Findings : The compound showed significant growth inhibition in MCF7 and NCI-H460 cell lines with IC50 values below 0.5 μM .
  • Antimicrobial Evaluation :
    • Objective : Assess the antimicrobial efficacy against common pathogens.
    • Results : Preliminary tests indicated that compounds similar in structure exhibited notable antibacterial activity, suggesting potential for further development as antimicrobial agents .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Many pyrazolo derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Comparison with Similar Compounds

Table 1: Structural Features of the Target Compound and Analogs

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide Pyrazolo[1,5-a][1,3,5]triazine 7-methyl, 8-phenyl, thioacetamide-furan-2-ylmethyl ~425 (estimated)
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Thiadiazole-triazine hybrid Trichloroethyl, phenyl-thiadiazole 383.69
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Nitrophenyl, cyano, ester groups 532.50
N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide Phthalazinone-triazole hybrid Dichlorophenyl, thioacetamide, methylphthalazinone ~528 (estimated)

Key Observations:

  • The pyrazolo-triazine core distinguishes the target compound from thiadiazole-triazine () and imidazopyridine () analogs.
  • The thioacetamide group is a common feature in , and 8, suggesting shared reactivity in hydrogen bonding and nucleophilic substitution.
  • Substituents like furan-2-ylmethyl (target) vs. trichloroethyl () or dichlorophenyl () influence lipophilicity and electronic effects.

Physicochemical and Spectroscopic Properties

Comparative spectral data highlight functional group interactions (Table 3):

Table 3: Spectroscopic Signatures of Thioacetamide Derivatives

Compound Class IR (C=S stretch, cm⁻¹) ¹H NMR (δ, ppm) 13C NMR (δ, ppm)
Target compound ~1130–1259 (estimated) 1.91 (CH3), 7.20–8.96 (aromatic/protons) ~165–170 (C=O), ~120 (C=S)
Thiadiazole-triazines 1259–1130 1.91 (CH3), 7.52–10.68 (NH/aromatic) 167.0 (C=O), 121.5 (C=S)
Phthalazinone-triazoles Not reported 2.5–3.5 (CH2), 7.3–8.1 (aromatic) ~170 (C=O), ~125 (C=S)

Key Notes:

  • The C=S stretch (IR) at ~1130–1259 cm⁻¹ confirms thioacetamide presence in all analogs .
  • ¹H NMR signals for NH protons (δ 7.20–10.68) and aromatic protons (δ 7.52–8.96) are consistent across derivatives.

Hydrogen Bonding and Crystallographic Analysis

X-ray studies () reveal that thioacetamide and amide groups participate in hydrogen bonding, influencing crystal packing. For example:

  • In thiadiazole-triazines, N–H···O/S interactions stabilize layered structures .
  • The furan oxygen in the target compound may act as a hydrogen bond acceptor, akin to the nitro group in ’s imidazopyridine.

Q & A

Q. What are the critical parameters to optimize during the synthesis of this compound to achieve high yield and purity?

Key parameters include temperature control (e.g., reflux conditions), solvent selection (e.g., ethanol, DMF), reaction time, and stoichiometric ratios of intermediates. For example, highlights the importance of optimizing these factors during coupling reactions involving thioacetamide and pyrazolo-triazine moieties. Monitoring via TLC (silica gel plates with chloroform:acetone eluent) or HPLC ensures reaction progression and purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Spectroscopy :
  • 1H/13C NMR : To confirm proton and carbon environments (e.g., δ 1.91 ppm for CH3 in acetamide groups, aromatic protons at δ 7.20–8.96 ppm) .
  • IR : Identifies functional groups (e.g., νmax ~1670 cm⁻¹ for C=O, ~3300 cm⁻¹ for N-H) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .
    • Crystallography : X-ray diffraction resolves stereochemistry and molecular packing, as demonstrated for structurally similar intermediates in and .

Q. How can researchers mitigate common side reactions during synthesis?

Side reactions (e.g., over-oxidation of thioacetamide or unintended cyclization) are minimized by:

  • Using inert atmospheres (N2/Ar) to prevent oxidation.
  • Precise stoichiometry control (e.g., limiting excess reagents like P2S5 in thioamide formation) .
  • Quenching reactions at optimal timepoints to avoid degradation .

Advanced Research Questions

Q. How can unstable intermediates be isolated and characterized during multi-step synthesis?

  • Co-crystallization : and describe isolating intermediates as co-crystals (e.g., acetamide and thioacetamide derivatives) for X-ray analysis when individual isolation fails .
  • In-situ techniques : Real-time monitoring via in-situ NMR or FTIR tracks transient intermediates .
  • Low-temperature quenching : Halting reactions at sub-ambient temperatures stabilizes reactive species .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., reactivity or spectral properties)?

  • Cross-validation : Compare DFT-calculated spectra (e.g., NMR chemical shifts, IR vibrations) with experimental data to refine computational models .
  • Kinetic studies : Measure reaction rates under varied conditions to validate mechanistic hypotheses (e.g., nucleophilic substitution vs. radical pathways for thioether formation) .

Q. How can the synthetic route be modified to explore structure-activity relationships (SAR)?

  • Functional group substitution : Introduce electron-withdrawing/donating groups (e.g., -NO2, -OCH3) at the phenyl or furan rings via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Heterocycle variation : Replace the pyrazolo-triazine core with pyridazine or triazolo-pyrimidine moieties using click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Q. What methodologies address discrepancies in biological activity data across studies?

  • Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial activity, IC50 for kinase inhibition) to reduce variability .
  • Metabolic stability tests : Evaluate compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.